molecular formula C9H9F4NO B12078391 O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine

O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Katalognummer: B12078391
Molekulargewicht: 223.17 g/mol
InChI-Schlüssel: AHXVOEUAKBKSKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a chemical compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylhydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)phenyl ethyl ketone with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to ensure the highest yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluoro and trifluoromethyl groups may enhance the compound’s stability and bioavailability, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine is unique due to the presence of both fluoro and trifluoromethyl groups, as well as the ethylhydroxylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H9F4NO

Molekulargewicht

223.17 g/mol

IUPAC-Name

O-[2-[4-fluoro-2-(trifluoromethyl)phenyl]ethyl]hydroxylamine

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-6(3-4-15-14)8(5-7)9(11,12)13/h1-2,5H,3-4,14H2

InChI-Schlüssel

AHXVOEUAKBKSKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.